molecular formula C14H9ClO5 B2589181 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid CAS No. 325730-33-4

2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid

Cat. No.: B2589181
CAS No.: 325730-33-4
M. Wt: 292.67
InChI Key: IUCQNWZQABZTBT-UHFFFAOYSA-N
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Description

2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid is an organic compound characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-Chlorophenyl Group:

    Formation of the Propanedioic Acid Moiety: The final step involves the condensation of the substituted furan with malonic acid or its derivatives under basic conditions to form the propanedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can engage in various non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid
  • 2-[[5-(3-Bromophenyl)furan-2-yl]methylidene]propanedioic acid
  • 2-[[5-(3-Methylphenyl)furan-2-yl]methylidene]propanedioic acid

Uniqueness

2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO5/c15-9-3-1-2-8(6-9)12-5-4-10(20-12)7-11(13(16)17)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQNWZQABZTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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